molecular formula C9H11NO2 B1315987 2-Methyl-2-(3-pyridinyl)propanoic acid CAS No. 169253-35-4

2-Methyl-2-(3-pyridinyl)propanoic acid

Cat. No.: B1315987
CAS No.: 169253-35-4
M. Wt: 165.19 g/mol
InChI Key: KKTMNUCQFGXDNQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-pyridinyl)propanoic acid is an organic compound with the chemical formula C12H13NO2. It is a solid with a white to pale yellow color . This compound is of interest due to its unique structure, which includes a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

Scientific Research Applications

2-Methyl-2-(3-pyridinyl)propanoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, and P304+P340 .

Future Directions

The compound 3-Pyridinepropionic acid, which is structurally similar to 2-Methyl-2-(3-pyridinyl)propanoic acid, has been used in the preparation of new coordination polymers of Ag, Cu, and Zn . It has also been used in the hydrothermal synthesis of coordination polymers . These uses suggest potential future directions for the study and application of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-pyridinyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-pyridinecarboxylic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-pyridinyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-pyridinyl)propanoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: This compound has a similar structure but lacks the methyl group at the 2-position.

    2-Pyridinepropionic acid: Another similar compound with the pyridine ring attached to a propanoic acid moiety.

    2-Methyl-3-(pyridin-2-yl)propanoic acid: A structural isomer with the methyl group and pyridine ring in different positions.

Uniqueness

2-Methyl-2-(3-pyridinyl)propanoic acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity to certain targets and improve its stability under various conditions.

Properties

IUPAC Name

2-methyl-2-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTMNUCQFGXDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl α,α-dimethyl-3-pyridylacetate (disclosed in EP Application 0 288 279, published Oct. 26, 1988) (2.67 grams, 13.8 mmoles) was dissolved in EtOH (11.1 ml.) and a 1.0M LiOH in water (33.3 ml.) (33.4 mmoles) was added. The mixture was stirred at 25° C. for 4 hours. 1N HCl (38.73 ml.) was added and after 5 minutes the mixture was evaporated to dryness to give the titlle compound (Yield: 100%).
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2.67 g
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11.1 mL
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33.3 mL
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38.73 mL
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Yield
100%

Synthesis routes and methods II

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